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molecular formula C17H18ClNO B8611401 1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 89738-98-7

1-(3-Chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8611401
M. Wt: 287.8 g/mol
InChI Key: UUXSSYRAFLDINZ-UHFFFAOYSA-N
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Patent
US05059688

Procedure details

To a cooled solution of 1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine of Example 4, (6.5 g, 0.024 mole) and triethylamine (2.8 g, 0.028 mole) in chloroform (75 ml) was slowly dropped ethyl chloroformate (3.0 g, 0.028 mole) in chloroform (10 ml.). The reaction mixture was stirred overnight, about 16 hours, at ambient temperature, then was concentrated to an oil which was dissolved in ether, washed with water, dilute HCl, again twice washed with water, then dried (saturated NaCl, anhydrous MgSO4). The solution was filtered, then concentrated to an oil (7.5 g, 90%). A solution of the oil in tetrahydrofuran (THF) (75 ml) was slowly dropped into a refluxing suspension of LiAlH4 (1.6 g. 0.042 mole) in THF (125 ml). After refluxing five hours, the mixture was cooled, then was quenched by dropwise addition of saturated NH4Cl solution. The mixture was diluted with ether, filtered, washed twice with water then dried (saturated NaCl, anhydrous MgSO4). The solution was filtered, then concentrated to an oil (5.6 g., 93%). This oil was distilled to yield an oil of 1-(m-chlorophenoxy)-3-methyl-2,3,4,5-tetrahydro-3-benzazepine (150°-170° C./0.1 mm).
Name
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1.6 g
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C(O)=O.[Cl:7][C:8]1[CH:9]=[C:10]([CH:23]=[CH:24][CH:25]=1)[O:11][CH:12]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[CH2:16][CH2:15][NH:14][CH2:13]1.C(N(CC)CC)C.ClC(OCC)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(Cl)(Cl)Cl.O1CCCC1>[Cl:7][C:8]1[CH:9]=[C:10]([CH:23]=[CH:24][CH:25]=1)[O:11][CH:12]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[CH2:16][CH2:15][N:14]([CH3:1])[CH2:13]1 |f:0.1,4.5.6.7.8.9|

Inputs

Step One
Name
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
Quantity
6.5 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.ClC=1C=C(OC2CNCCC3=C2C=CC=C3)C=CC1
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight, about 16 hours, at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ether
WASH
Type
WASH
Details
washed with water, dilute HCl
WASH
Type
WASH
Details
again twice washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (saturated NaCl, anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (7.5 g, 90%)
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
was quenched by dropwise addition of saturated NH4Cl solution
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (saturated NaCl, anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (5.6 g., 93%)
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(OC2CN(CCC3=C2C=CC=C3)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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